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Abstract
SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12)

and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] Beyond its kinase inhibition, SR-4835
uniquely functions as a molecular glue, promoting the proteasomal degradation of cyclin K.[4]

[5][6] This dual mechanism of action leads to the downregulation of key DNA Damage

Response (DDR) genes, creating a "BRCAness" phenotype in cancer cells and sensitizing

them to DNA-damaging agents and PARP inhibitors.[4][7] This technical guide provides a

comprehensive overview of SR-4835, including its mechanism of action, quantitative efficacy

data, detailed experimental protocols, and visualizations of the relevant biological pathways

and experimental workflows.

Mechanism of Action
SR-4835 exerts its anti-cancer effects through a dual mechanism:

ATP-Competitive Inhibition of CDK12/13: As a potent dual inhibitor, SR-4835 binds to the

ATP-binding pocket of CDK12 and CDK13, preventing the phosphorylation of their

substrates.[8][9] A key substrate of the CDK12-cyclin K complex is the C-terminal domain

(CTD) of RNA polymerase II (Pol II).[8][9][10] Inhibition of Pol II phosphorylation at Serine 2

(Ser2) by SR-4835 disrupts transcription elongation and leads to the premature cleavage

and polyadenylation of transcripts, particularly for long genes that are enriched for DDR
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pathway components.[7][9][10] This results in the downregulation of critical DDR proteins

such as BRCA1, ATM, and RAD51.[5][10]

Molecular Glue-Mediated Degradation of Cyclin K: Uniquely, SR-4835 acts as a molecular

glue to induce the formation of a ternary complex between CDK12, its binding partner cyclin

K, and DDB1, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[4][5][6]

This induced proximity leads to the ubiquitination and subsequent proteasomal degradation

of cyclin K.[4][5] The degradation of cyclin K further inactivates CDK12, amplifying the effect

of direct kinase inhibition and contributing to the suppression of DDR gene expression.[4]

The benzimidazole side-chain of SR-4835 has been identified as crucial for this molecular

glue activity.[5][6]

Signaling Pathway Diagram
Caption: Mechanism of SR-4835 action.

Quantitative Data
The following tables summarize the key quantitative data for SR-4835 from various in vitro and

cell-based assays.

Table 1: In Vitro Binding Affinity and Inhibitory
Concentration

Target Assay Type Value Reference

CDK12 IC50 99 nM [1][2][3]

CDK12 Kd 98 nM [1][2]

CDK13 Kd 4.9 nM [1][2]

CDK12/CycK
Kd (for ternary

complex with DDB1)
54.3 ± 5.4 nM [4]

Table 2: Cell-Based Efficacy
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Cell Line Assay Endpoint Value Reference

A549 (HiBiT-

CycK)
HiBiT Assay

DC50 (Cyclin K

degradation)
~90 nM [4]

MDA-MB-231 In-Cell Western

EC50 (Ser2

phosphorylation

block)

100 nM [9][11]

A375
Proliferation

Assay
IC50 117.5 nM [10]

Colo829
Proliferation

Assay
IC50 104.5 nM [10]

WM164
Proliferation

Assay
IC50 109.6 nM [10]

WM983A
Proliferation

Assay
IC50 80.7 nM [10]

WM983B
Proliferation

Assay
IC50 160.5 nM [10]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the

characterization of SR-4835.

Cell Proliferation (Clonogenic) Assay
This assay assesses the long-term effect of SR-4835 on the ability of single cells to form

colonies.

Cell Seeding: Plate 500 cells per well in 6-well dishes in triplicate and allow them to adhere

overnight.

Compound Treatment: Add SR-4835 at various concentrations to the medium and incubate

for 72 hours.
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Colony Growth: Replace the drug-containing medium with fresh medium and allow cells to

grow for 7 to 10 days, changing the medium every 2 to 3 days.

Staining and Quantification: Fix the colonies with a mixture of methanol and acetic acid, and

then stain with crystal violet. After washing and drying, the colonies can be counted.

Immunoblotting for Protein Expression and
Phosphorylation
This technique is used to detect and quantify specific proteins, such as cyclin K, and

phosphorylation events, like on RNA Pol II.

Cell Lysis: Treat cells with SR-4835 for the desired time and concentration. For degradation

studies, pre-treatment with a proteasome inhibitor like MG132 can be included.[4] Lyse the

cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer them to a PVDF or nitrocellulose membrane.

Antibody Incubation: Block the membrane and then incubate with primary antibodies against

the proteins of interest (e.g., cyclin K, p-Ser2 RNAPII, total RNAPII, DDR proteins, and a

loading control like tubulin or GAPDH). Follow this with incubation with a corresponding

HRP-conjugated secondary antibody.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

CRISPR/Cas9 Loss-of-Function Screen
This genetic screen can identify genes that are essential for the cytotoxic effects of SR-4835.

Library Transduction: Infect a cell line (e.g., A375 melanoma cells) with a genome-wide

lentiviral gRNA library.[5]
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Drug Selection: Treat the infected cell population with either vehicle (DMSO) or a cytotoxic

concentration of SR-4835.[5]

Genomic DNA Extraction and Sequencing: After a period of selection, harvest the surviving

cells, extract genomic DNA, and amplify the gRNA sequences using PCR. Use next-

generation sequencing to determine the abundance of each gRNA in the treated versus the

control populations.[5]

Data Analysis: Analyze the sequencing data to identify gRNAs that are depleted (synthetic

lethal genes) or enriched (rescue genes) in the SR-4835-treated population.[5]

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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